1-(4-methoxy-3-methylbenzenesulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine 1-(4-methoxy-3-methylbenzenesulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 1219912-28-3
VCID: VC7426758
InChI: InChI=1S/C20H23N5O4S/c1-14-12-17(5-6-18(14)28-3)30(26,27)25-10-8-24(9-11-25)19-7-4-16(13-21-19)20-22-15(2)29-23-20/h4-7,12-13H,8-11H2,1-3H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C)OC
Molecular Formula: C20H23N5O4S
Molecular Weight: 429.5

1-(4-methoxy-3-methylbenzenesulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine

CAS No.: 1219912-28-3

Cat. No.: VC7426758

Molecular Formula: C20H23N5O4S

Molecular Weight: 429.5

* For research use only. Not for human or veterinary use.

1-(4-methoxy-3-methylbenzenesulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine - 1219912-28-3

Specification

CAS No. 1219912-28-3
Molecular Formula C20H23N5O4S
Molecular Weight 429.5
IUPAC Name 3-[6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C20H23N5O4S/c1-14-12-17(5-6-18(14)28-3)30(26,27)25-10-8-24(9-11-25)19-7-4-16(13-21-19)20-22-15(2)29-23-20/h4-7,12-13H,8-11H2,1-3H3
Standard InChI Key WPKCLOOLLXVLNR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C)OC

Introduction

Molecular Formula

The molecular formula of the compound is C18H21N5O3SC_{18}H_{21}N_5O_3S.

Synthesis Pathways

The synthesis of compounds like this often involves multistep reactions to incorporate the piperazine core, oxadiazole ring, and sulfonyl group.

General Synthetic Steps:

  • Formation of the Piperazine Core: Piperazine derivatives are synthesized by reacting ethylene diamine with appropriate alkylating agents or through reduction of pyrazine .

  • Oxadiazole Ring Formation: Typically achieved by cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride .

  • Sulfonamide Coupling: The sulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides or related reagents.

These steps are optimized to ensure high yields and purity for pharmaceutical applications.

Pharmacological Potential

Compounds with similar structures have shown activity against various biological targets:

  • Antipsychotic Activity: Piperazine derivatives are known to interact with dopamine and serotonin receptors, potentially useful in treating schizophrenia .

  • Antibacterial Properties: Oxadiazole-containing compounds exhibit strong activity against gram-positive bacteria by inhibiting essential enzymes like peptide deformylase .

  • Antifungal Applications: Pyridine-sulfonamide scaffolds have demonstrated antifungal efficacy against Candida species .

Computational Studies

Molecular docking studies suggest that oxadiazole derivatives interact with hydrophobic pockets in target enzymes, enhancing specificity and potency .

Research Findings

Studies on related compounds provide insights into their potential:

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